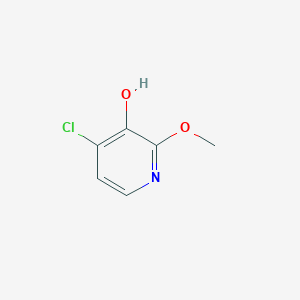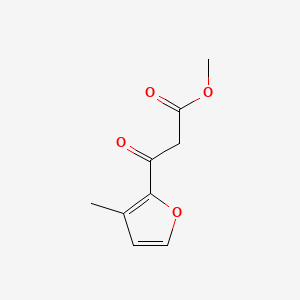
Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a methyl group attached to the furan ring and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester typically involves the esterification of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Products may include furan-2,3-dione derivatives.
Reduction: The primary product is 3-(3-Methylfuran-2-yl)-3-hydroxypropionic acid methyl ester.
Substitution: Various substituted furans, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex furan derivatives.
Biology: In biological research, it may be used to study the metabolic pathways involving furan compounds and their derivatives.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials where furan derivatives are valued for their chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester functional group can undergo nucleophilic attack, leading to the formation of new bonds. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways.
Comparación Con Compuestos Similares
2-Furoic acid: Another furan derivative with a carboxylic acid functional group.
3-Furoic acid: Similar structure but with the carboxylic acid group in a different position.
5-Methyl-2-furoic acid: Contains a methyl group at a different position on the furan ring.
Uniqueness: 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Propiedades
Número CAS |
5896-38-8 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3 |
Clave InChI |
LEKRUJWIMHVVTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


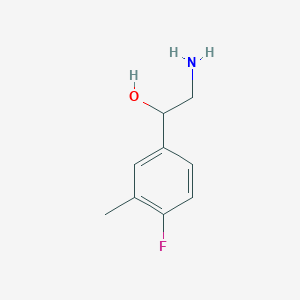

![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
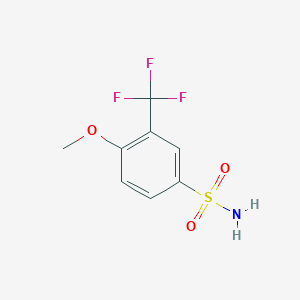
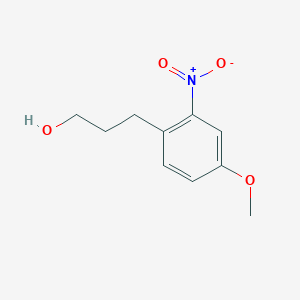
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
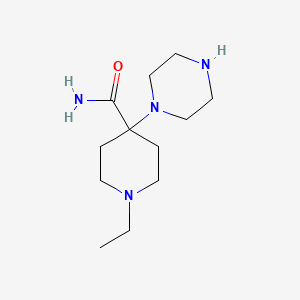
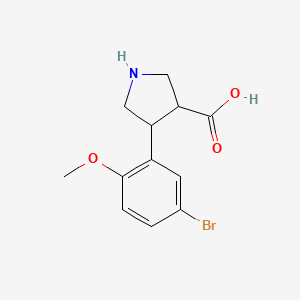
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)


![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
